molecular formula C17H15Cl2N3O3 B2645795 N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-96-9

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No. B2645795
CAS RN: 400087-96-9
M. Wt: 380.23
InChI Key: MOXXVTFRDSGADH-KEBDBYFISA-N
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Description

The compound “N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide” is an organic compound containing two 4-chlorophenyl groups and a methoxyimino group attached to a malonamide core. The presence of the methoxyimino group suggests that this compound could potentially exhibit interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of two phenyl rings substituted with chlorine atoms, a malonamide group, and a methoxyimino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the chlorine atoms could increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Chemoselectivity in Catalyzed Reactions

Research demonstrates the chemoselectivity of rhodium(II) carbenoids derived from certain esters, highlighting the impact of substituents on product distribution. This study underscores the potential of derivatives like N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide in facilitating specific chemical transformations, showcasing its utility in organic synthesis and catalysis (Zaragoza, 1995).

Corrosion Inhibition

Compounds with structural similarities to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide are investigated for their corrosion inhibition properties on mild steel in acidic mediums. Such studies indicate the potential of these compounds in protecting metallic surfaces from corrosion, thus extending their applicability in materials science and engineering (Elbelghiti et al., 2016).

Estrogenic and Proestrogenic Properties

Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants have provided insights into the biological activities of chlorinated compounds. Such research is crucial for understanding the environmental and health impacts of these chemicals, potentially guiding the development of safer alternatives (Bulger et al., 1985).

Detection of Aromatic Amines

The use of ionic liquids for the improvement of separation and quantization of aromatic amines, which are present as contaminants in consumer products, highlights the role of chemically related compounds in analytical chemistry. This application is particularly relevant for ensuring the safety and compliance of consumer goods (Lizier & Zanoni, 2012).

Anticholinesterase Reactivators

Research into bispyridinium-dioxime compounds, such as HLö 7 dimethanesulfonate, for reactivating acetylcholinesterase inhibited by organophosphates, underscores the pharmaceutical and toxicological significance of compounds related to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide. These findings are critical for developing antidotes to organophosphate poisoning (Eyer et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a relatively unknown compound .

Future Directions

Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

N,N'-bis(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-25-20-10-15(16(23)21-13-6-2-11(18)3-7-13)17(24)22-14-8-4-12(19)5-9-14/h2-10,15H,1H3,(H,21,23)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXVTFRDSGADH-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide

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